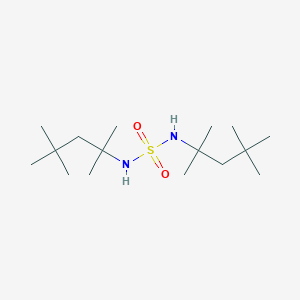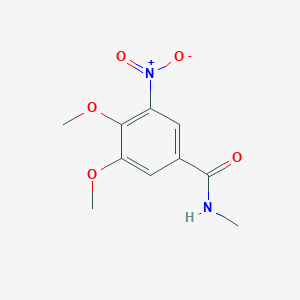
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one
Übersicht
Beschreibung
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one is an organic compound with a unique structure that includes an indole core substituted with a methoxypropyl group and three methyl groups
Vorbereitungsmethoden
The synthesis of 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the methoxypropyl group and the methyl groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism by which 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one can be compared with other indole derivatives, such as:
1-(3-Methoxypropyl)-4-piperidinamine: Known for its use in medicinal chemistry.
1-(3-Methoxypropyl)pyridinium chloride: Studied for its unique chemical properties.
1-alkyl-8-substituted-3-(3-methoxypropyl)xanthines: Investigated for their potential as receptor antagonists. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one |
InChI |
InChI=1S/C15H21NO2/c1-11-6-7-12-13(10-11)16(8-5-9-18-4)14(17)15(12,2)3/h6-7,10H,5,8-9H2,1-4H3 |
InChI-Schlüssel |
XUQNIMDTSPVNKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2CCCOC)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran](/img/structure/B8635238.png)

![N-[methyl(oxo)phenyl-lambda6-sulfanylidene]-5-(phenylethynyl)nicotinamide](/img/structure/B8635300.png)

![4-Chloro-2-[(pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B8635310.png)
![2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol](/img/structure/B8635314.png)


![3-Methyl-2-[4-(trifluoromethyl)anilino]butanenitrile](/img/structure/B8635266.png)


![6-Bromo-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B8635297.png)
